molecular formula C35H34N6O5S B11091677 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11091677
M. Wt: 650.7 g/mol
InChI Key: VKAMXLZHYNNAEW-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a quinazolinone core, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving appropriate aldehydes or ketones.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.

    Functional Group Modifications:

    Final Assembly: The final compound is assembled by linking the quinazolinone and triazole moieties through a sulfanyl-acetamide linkage, often using thiol-ene click chemistry or other coupling strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the triazole ring, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or trimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., NaOH) are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural motifs are similar to those found in various pharmacologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: Lacks the triazole and sulfanyl groups.

    2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the quinazolinone core.

Uniqueness

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a quinazolinone core and a triazole ring, along with the presence of phenylethyl and trimethoxyphenyl groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C35H34N6O5S

Molecular Weight

650.7 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-[[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C35H34N6O5S/c1-44-29-18-25(19-30(45-2)32(29)46-3)33-39-40-35(41(33)15-14-22-10-6-4-7-11-22)47-21-31(43)38-34-36-20-26-27(37-34)16-24(17-28(26)42)23-12-8-5-9-13-23/h4-13,18-20,24H,14-17,21H2,1-3H3,(H,36,37,38,43)

InChI Key

VKAMXLZHYNNAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=NC=C5C(=N4)CC(CC5=O)C6=CC=CC=C6

Origin of Product

United States

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